3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol This compound features a difluorophenyl group attached to an ethylamino chain, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2,5-difluorophenyl ethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and efficiency. The use of automated systems and real-time monitoring can further enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.
2,5-Difluorophenyl ethylamine: A precursor in the synthesis of various pharmaceuticals.
3-(2,5-Difluorophenyl)propan-1-ol: Used in the synthesis of more complex organic molecules.
Uniqueness
3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the amino and hydroxyl groups provide versatility in chemical modifications and interactions with biomolecules .
Biological Activity
3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
The synthesis of this compound typically involves the reaction of 2,5-difluorophenyl ethylamine with propylene oxide under controlled conditions, often using solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. The compound's unique structure, characterized by a difluorophenyl group and an amino alcohol moiety, enhances its stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The difluorophenyl group may engage with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with different biomolecules. These interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against cancer cells. For instance, studies have shown that structural motifs akin to this compound demonstrate promising anticancer effects by inducing apoptosis in cancer cells while sparing normal cells . The specific mechanisms may involve the inhibition of critical pathways in cell proliferation and survival.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various pathogens. For example, analogs of difluorophenyl-containing compounds have shown activity against Candida albicans and other fungi, indicating a broader spectrum of antimicrobial action that may be relevant for this compound .
Study on Anticancer Effects
In a study focused on similar compounds, researchers synthesized various derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The findings revealed that specific modifications in the molecular structure significantly enhanced anticancer activity while reducing toxicity to normal cells . This underscores the importance of structural optimization in developing effective therapeutic agents.
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of related compounds using murine models. Results indicated that certain derivatives exhibited potent antifungal activity at low doses, suggesting that this compound could have similar properties worth exploring in future research .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
This compound | C11H15F2NO | Potential anticancer and antimicrobial | Unique difluorophenyl structure |
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | C12H12F2N4O | Antifungal | Known for strong antifungal properties |
3-(2,5-Difluorophenyl)propan-1-ol | C11H13F2O | Antimicrobial | Used as a building block for complex molecules |
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-[1-(2,5-difluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-5-2-6-15)10-7-9(12)3-4-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3 |
InChI Key |
PJBLPOLYWJMEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.